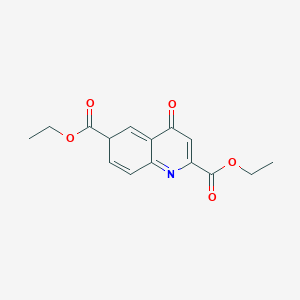
diethyl 4-oxo-6H-quinoline-2,6-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 4-oxo-6H-quinoline-2,6-dicarboxylate is a quinoline derivative known for its diverse applications in medicinal and industrial chemistry. This compound features a quinoline core, which is a nitrogen-containing heterocyclic aromatic structure, making it a valuable scaffold in the synthesis of various bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of diethyl 4-oxo-6H-quinoline-2,6-dicarboxylate typically involves the reaction of aryl amines with diethyl acetylenedicarboxylate. One efficient method employs 20 mol% molecular iodine as a catalyst in acetonitrile at 80°C. This metal-free approach avoids contamination and waste generation, making it eco-friendly and cost-effective .
Industrial Production Methods: Industrial production of this compound often utilizes similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance yield and efficiency while maintaining the reaction conditions optimized in laboratory settings.
Analyse Des Réactions Chimiques
Types of Reactions: Diethyl 4-oxo-6H-quinoline-2,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Typically used to alter the oxidation state of the compound.
Substitution: Commonly involves replacing hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve nucleophiles or electrophiles under acidic or basic environments.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield quinoline derivatives with additional carbonyl groups, while reduction could produce more saturated analogs.
Applications De Recherche Scientifique
Diethyl 4-oxo-6H-quinoline-2,6-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which diethyl 4-oxo-6H-quinoline-2,6-dicarboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The quinoline core can intercalate with DNA, inhibit enzyme activity, or modulate receptor functions, leading to various biological effects. Specific pathways involved may include inhibition of topoisomerase enzymes or modulation of G-protein coupled receptors .
Comparaison Avec Des Composés Similaires
Quinoline-2,4-dicarboxylate derivatives: These compounds share a similar core structure but differ in the position and nature of substituents.
Pyrano[3,2-c]quinoline-4-carboxylates: These derivatives have a fused pyran ring, offering different biological activities and chemical properties.
Uniqueness: Diethyl 4-oxo-6H-quinoline-2,6-dicarboxylate stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential in various scientific applications make it a valuable compound in research and industry.
Propriétés
Formule moléculaire |
C15H15NO5 |
|---|---|
Poids moléculaire |
289.28 g/mol |
Nom IUPAC |
diethyl 4-oxo-6H-quinoline-2,6-dicarboxylate |
InChI |
InChI=1S/C15H15NO5/c1-3-20-14(18)9-5-6-11-10(7-9)13(17)8-12(16-11)15(19)21-4-2/h5-9H,3-4H2,1-2H3 |
Clé InChI |
OUFTZJAKOWPOJH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1C=CC2=NC(=CC(=O)C2=C1)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6-carbamoyl-1-cyclopropyl-3-ethyl-2,4-dioxo-4aH-pyrido[2,3-d]pyrimidin-7-ylidene)azanium](/img/structure/B15134498.png)
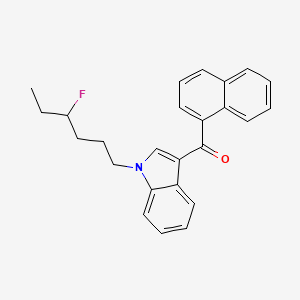
![3-[2-(Methylamino)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B15134504.png)

![N,N-dimethyl-N'-[4-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)methyl]-1-phenylquinolin-1-ium-2-yl]-N'-propylpropane-1,3-diamine;iodide](/img/structure/B15134521.png)
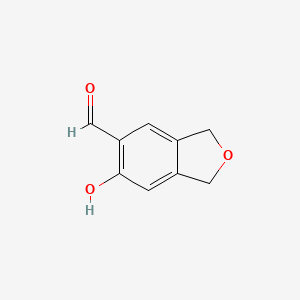
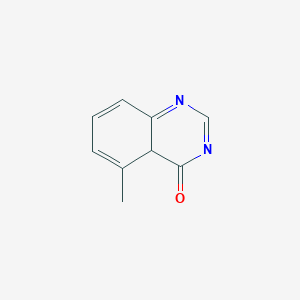

![Nickel,[N-[phenyl[2-[[[(1R,2S)-1-(phenylmethyl)-2-pyrrolidinyl-kN]carbonyl]amino-kN]phenyl]methylene]glycinato(2-)-kN,kO]-, (SP-4-4)-](/img/structure/B15134561.png)

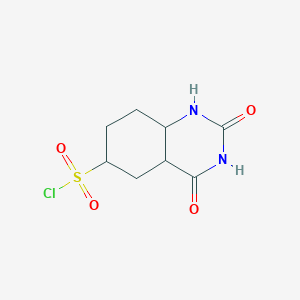
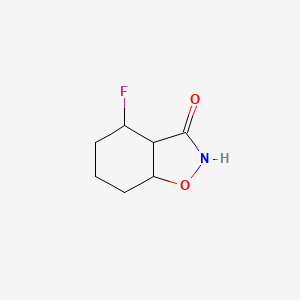
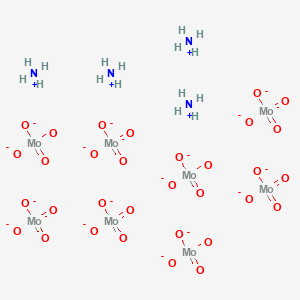
![ethyl 5-methyl-4-oxo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B15134597.png)
